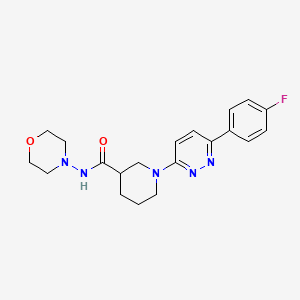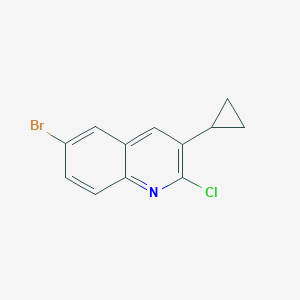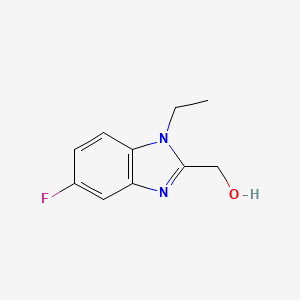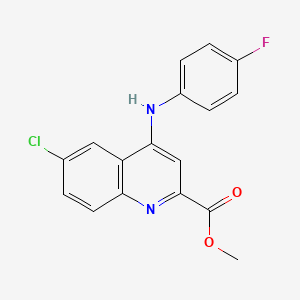
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring, a piperidine ring, a morpholine ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The pyridazine ring, in particular, is a heterocyclic ring with two nitrogen atoms, which can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a carboxamide group could make the compound polar and capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Antitumor and Anticancer Properties
The compound’s unique chemical structure has drawn attention in the field of oncology. Researchers have investigated its potential as an antitumor agent. Preliminary studies suggest that it may inhibit tumor growth and proliferation by targeting specific cellular pathways. Further research is needed to elucidate its precise mechanisms and evaluate its efficacy against various cancer types .
Cytotoxicity and Cell Viability
In vitro experiments have demonstrated that this compound affects cell viability. It shows cytotoxic activity against human tumor cell lines, including prostate cancer cells. Understanding its impact on cell survival and apoptosis pathways is crucial for potential therapeutic applications .
Antioxidant Activity
Oxidative stress plays a significant role in various diseases. Compounds with antioxidant properties can mitigate cellular damage caused by reactive oxygen species (ROS). Researchers have explored whether our compound acts as an antioxidant, potentially protecting cells from oxidative injury. Investigating its ability to scavenge free radicals and reduce oxidative stress is essential .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AchE) is a critical enzyme involved in neurotransmission. Inhibition of AchE can lead to altered nerve impulses, affecting behavior and movement. Studies have examined whether our compound modulates AchE activity, which could have implications for neurological disorders and neuroprotection .
Antibacterial and Antifungal Properties
Pyrazolines, including our compound, have shown promise as antibacterial and antifungal agents. Researchers have tested its efficacy against various pathogens. Understanding its mode of action and potential clinical applications in infectious diseases is an ongoing area of investigation .
Novel Scaffold for Drug Development
The compound’s pyrazoline scaffold provides a versatile platform for drug design. Researchers explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and stability. By leveraging this scaffold, scientists aim to develop novel therapeutic agents for various medical conditions .
Orientations Futures
Propriétés
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-morpholin-4-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-17-5-3-15(4-6-17)18-7-8-19(23-22-18)25-9-1-2-16(14-25)20(27)24-26-10-12-28-13-11-26/h3-8,16H,1-2,9-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCNYAHRKXKHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)
![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584297.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2584300.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)
![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)

![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
![Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2584310.png)